molecular formula C24H46O2S B12556447 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 142976-92-9

2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B12556447
CAS No.: 142976-92-9
M. Wt: 398.7 g/mol
InChI Key: HHWUAWYHZGWBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of thiophene derivatives, which are known for their aromaticity and stability. The presence of four pentyl groups attached to the thiophene ring enhances its hydrophobicity and potential for interaction with organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of thiophene derivatives with pentyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene ring, followed by the addition of pentyl halides to introduce the pentyl groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Halogenation and alkylation reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and sulfide derivatives.

    Substitution: Halogenated and alkylated thiophene derivatives.

Scientific Research Applications

2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to easily penetrate cell membranes and interact with intracellular targets. The specific pathways and molecular targets involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
  • 2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
  • 2,2,5,5-Tetrapropyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Uniqueness

The uniqueness of 2,2,5,5-Tetrapentyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione lies in its four pentyl groups, which confer distinct hydrophobic properties and potential for specific interactions with organic solvents and biological membranes. This makes it particularly useful in applications where hydrophobicity and stability are crucial.

Properties

CAS No.

142976-92-9

Molecular Formula

C24H46O2S

Molecular Weight

398.7 g/mol

IUPAC Name

2,2,5,5-tetrapentylthiophene 1,1-dioxide

InChI

InChI=1S/C24H46O2S/c1-5-9-13-17-23(18-14-10-6-2)21-22-24(27(23,25)26,19-15-11-7-3)20-16-12-8-4/h21-22H,5-20H2,1-4H3

InChI Key

HHWUAWYHZGWBDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C=CC(S1(=O)=O)(CCCCC)CCCCC)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.